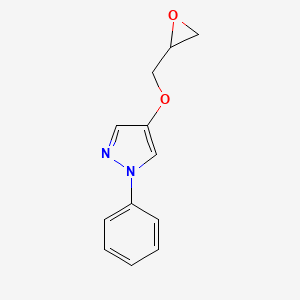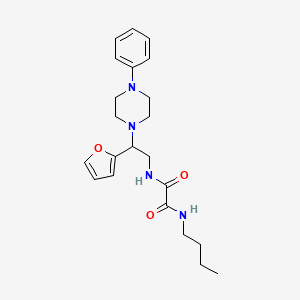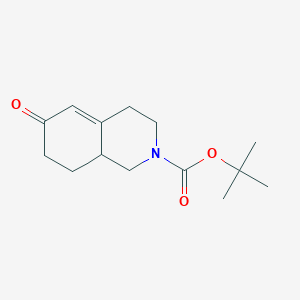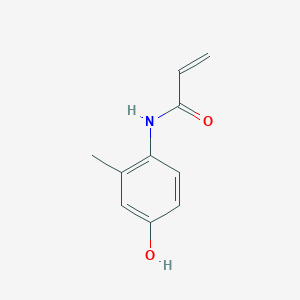
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole, commonly known as EPOXY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOXY is a pyrazole derivative that contains an epoxide group, which makes it an important intermediate for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of EPOXY is not fully understood, but it is believed to act as a nucleophile due to the presence of the epoxide group. The epoxide group is highly reactive and can undergo ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity makes EPOXY an important intermediate for the synthesis of various organic compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of EPOXY. However, studies have shown that EPOXY has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. EPOXY has also been shown to have low toxicity, which makes it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPOXY is its high yield in the synthesis process, making it an efficient method for the production of EPOXY. Another advantage is the low toxicity of EPOXY, which makes it a safe compound for lab experiments. However, one of the limitations of EPOXY is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of EPOXY. One potential direction is the development of new drugs based on the antifungal and antibacterial properties of EPOXY. Another direction is the use of EPOXY as a crosslinking agent for the production of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of EPOXY and its potential applications in organic synthesis.
Conclusion
In conclusion, EPOXY is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPOXY is highly efficient, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand the mechanism of action of EPOXY and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of EPOXY involves the reaction of 1-phenyl-3-(2-oxiranylmethoxy) pyrazole with sodium hydride in the presence of a solvent such as dimethylformamide. The reaction produces EPOXY as a white solid with a purity of over 95%. The yield of the reaction is typically around 80-90%, making it a highly efficient method for the synthesis of EPOXY.
Applications De Recherche Scientifique
EPOXY has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, EPOXY has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In materials science, EPOXY has been used as a crosslinking agent for the production of epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and composites. In organic synthesis, EPOXY has been used as an intermediate for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-4-10(5-3-1)14-7-11(6-13-14)15-8-12-9-16-12/h1-7,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWORNYZAGYPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)


![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)


![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)
![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)

